N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
CAS No.:
Cat. No.: VC18915640
Molecular Formula: C24H21N3O4S
Molecular Weight: 447.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H21N3O4S |
|---|---|
| Molecular Weight | 447.5 g/mol |
| IUPAC Name | N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(2-methoxyphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C24H21N3O4S/c1-31-20-9-5-4-8-18(20)27-23(29)22-19(12-13-32-22)26(24(27)30)14-21(28)25-17-11-10-15-6-2-3-7-16(15)17/h2-9,12-13,17H,10-11,14H2,1H3,(H,25,28) |
| Standard InChI Key | YBUZORSRSWTEFH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4CCC5=CC=CC=C45 |
Introduction
N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound featuring a 2,3-dihydroindene moiety linked to a thieno[3,2-d]pyrimidin derivative through an acetamide functional group. This compound exhibits significant biological activities due to its intricate molecular structure and the presence of multiple functional groups.
Synthesis and Modifications
The synthesis of this compound typically involves multiple steps, focusing on the assembly of the indene and thieno[3,2-d]pyrimidine moieties. Modifications to enhance biological activity often involve altering the functional groups attached to these core structures.
Biological Activities and Applications
N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide exhibits potential applications in various fields due to its unique combination of structural elements. Interaction studies are crucial for understanding its biological mechanisms, which may involve interactions with enzymes or receptors.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2,3-dihydro-1H-indene)-4-(4-fluorophenyl)piperazinecarboxamide | Indene moiety with piperazine ring | Antidepressant effects |
| N-(5-methoxyindole)-6-methoxypyrido[3,4-d]pyrimidin | Indole structure with methoxy groups | Anticancer properties |
| 5-Fluoro-N-(indolyl)acetamide | Indole structure linked to acetamide | Antimicrobial activity |
| N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide | Indene linked to thieno[3,2-d]pyrimidine | Potential for various biological activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume